molecular formula C17H17NO2S B15044507 N-(3-acetyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

N-(3-acetyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Cat. No.: B15044507
M. Wt: 299.4 g/mol
InChI Key: MSAAABOWXJLFRE-UHFFFAOYSA-N
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Description

N-(3-acetyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide group attached to a tetrahydrobenzothiophene ring, which is further substituted with an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves the following steps:

    Formation of the Tetrahydrobenzothiophene Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrobenzothiophene ring. This can be achieved through a series of reactions, including Friedel-Crafts acylation and subsequent reduction.

    Acetylation: The tetrahydrobenzothiophene ring is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Amidation: The final step involves the reaction of the acetylated tetrahydrobenzothiophene with benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions and the use of more efficient catalysts may be employed to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-(3-acetyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(3-acetyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide
  • N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-4-nitro-3-isoxazolecarboxamide

Uniqueness

N-(3-acetyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group and benzamide moiety contribute to its potential as a versatile intermediate in synthetic chemistry and its promising pharmacological profile.

Properties

Molecular Formula

C17H17NO2S

Molecular Weight

299.4 g/mol

IUPAC Name

N-(3-acetyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

InChI

InChI=1S/C17H17NO2S/c1-11(19)15-13-9-5-6-10-14(13)21-17(15)18-16(20)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H,18,20)

InChI Key

MSAAABOWXJLFRE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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